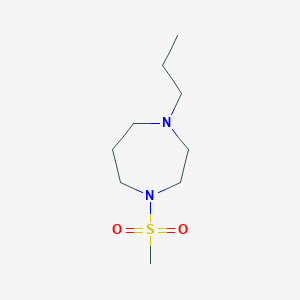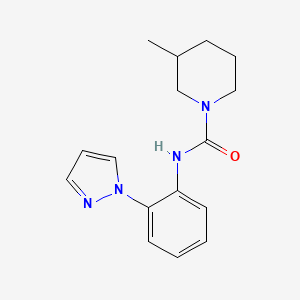
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine-based compound that has a pyrazole moiety attached to it, making it a unique structure with potential applications in various fields of research.
Mécanisme D'action
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide acts as a ligand for various receptors, including the dopamine transporter and sigma receptors. It has been shown to have high affinity for these receptors, leading to potential applications in drug discovery and development.
Biochemical and physiological effects:
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake and the modulation of sigma receptor activity. These effects have potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide in lab experiments is its unique structure, which allows for potential applications in various fields of research. However, one limitation is its limited availability and high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide, including:
1. Further studies on its potential use as a ligand for various receptors, including the dopamine transporter and sigma receptors.
2. The development of new synthetic routes to increase the availability and decrease the cost of 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide.
3. Studies on its potential applications in drug discovery and development.
4. Further studies on its biochemical and physiological effects, including its potential use in the treatment of various neurological disorders.
5. The development of new derivatives of 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide with improved properties and potential applications in research.
Méthodes De Synthèse
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide can be synthesized using a multistep process involving the reaction of 2-pyrazol-1-ylbenzaldehyde with piperidine and subsequent reactions with various reagents. The final step involves the reaction of the intermediate product with methyl iodide to yield the final product, 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a ligand for various receptors, including the dopamine transporter and sigma receptors. 3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide has also been studied for its potential use as a tool in drug discovery and development.
Propriétés
IUPAC Name |
3-methyl-N-(2-pyrazol-1-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-6-4-10-19(12-13)16(21)18-14-7-2-3-8-15(14)20-11-5-9-17-20/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFPTRJPULHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

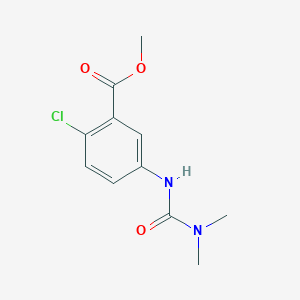

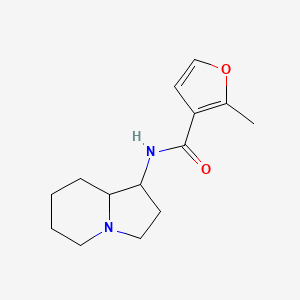

![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
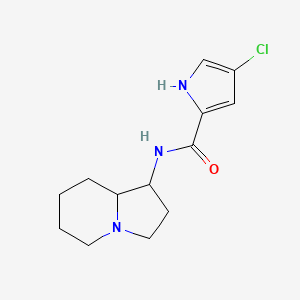
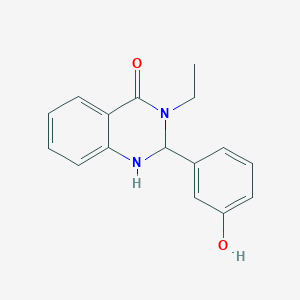

![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)



